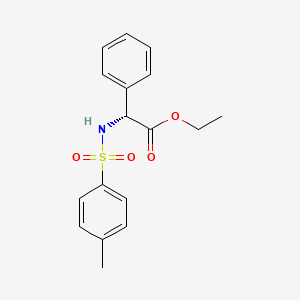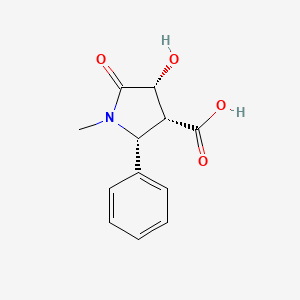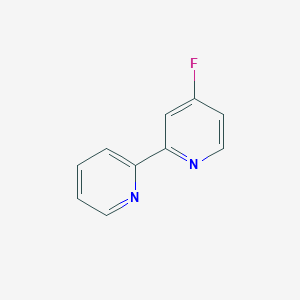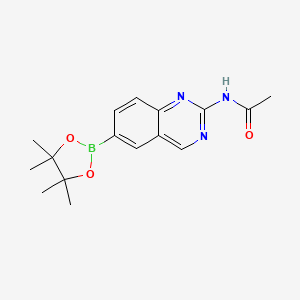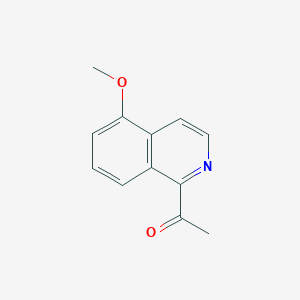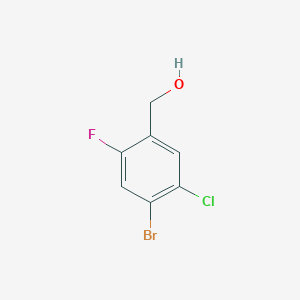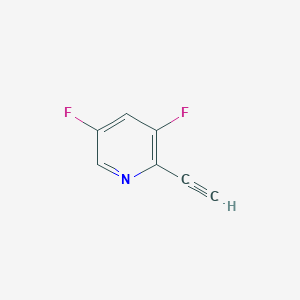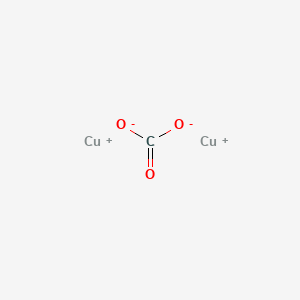
copper(I) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a light green powder at room temperature and is insoluble in water This compound is relatively rare and is not commonly found in nature
准备方法
Copper(I) carbonate can be synthesized through various methods. One common laboratory method involves the reaction of copper(I) chloride with sodium carbonate in an aqueous solution. The reaction is typically carried out at room temperature and results in the precipitation of this compound: [ 2CuCl + Na2CO3 \rightarrow Cu2CO3 + 2NaCl ]
Another method involves the thermal decomposition of copper(II) carbonate, which can produce this compound under controlled conditions . Industrial production methods often involve similar precipitation reactions but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
化学反应分析
Copper(I) carbonate undergoes several types of chemical reactions, including decomposition, oxidation, and reduction. One notable reaction is its thermal decomposition, which occurs at elevated temperatures: [ Cu2CO3 \rightarrow 2CuO + CO2 ]
In the presence of oxidizing agents, this compound can be oxidized to copper(II) carbonate or copper(II) oxide. For example, when exposed to air, it slowly oxidizes to form copper(II) carbonate: [ 2Cu2CO3 + O2 \rightarrow 4CuCO3 ]
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are copper oxides and carbon dioxide .
科学研究应用
Copper(I) carbonate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other copper compounds. It is also used in the study of copper’s oxidation states and its behavior in various chemical reactions .
In biology and medicine, this compound is of interest due to its potential antimicrobial propertiesCopper nanoparticles, including those derived from this compound, are being explored as alternatives to traditional antibiotics .
In industry, this compound is used in the production of pigments and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in materials science and nanotechnology .
作用机制
The mechanism of action of copper(I) carbonate involves its ability to interact with biological molecules and disrupt cellular processes. Copper ions can bind to proteins and enzymes, altering their structure and function. This can lead to the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components .
Copper ions can also interfere with the integrity of cell membranes, leading to cell lysis and death. The exact molecular targets and pathways involved in these processes are still being studied, but it is clear that copper’s redox activity plays a crucial role in its antimicrobial effects .
相似化合物的比较
Copper(I) carbonate can be compared with other copper compounds, such as copper(II) carbonate, copper(I) oxide, and copper(II) oxide. Each of these compounds has unique properties and applications.
Copper(II) carbonate (CuCO3): This compound is more stable and commonly found in nature as the minerals malachite and azurite.
Copper(I) oxide (Cu2O): This red or reddish-brown compound is used as a pigment, in antifouling paints, and as a fungicide.
Copper(II) oxide (CuO): This black compound is used in ceramics, glass, and as a catalyst in various chemical reactions.
This compound’s uniqueness lies in its specific oxidation state and its potential applications in research and industry. Its properties and reactivity make it a valuable compound for studying copper chemistry and developing new materials.
属性
CAS 编号 |
3444-14-2 |
|---|---|
分子式 |
CCu2O3 |
分子量 |
187.10 g/mol |
IUPAC 名称 |
copper(1+);carbonate |
InChI |
InChI=1S/CH2O3.2Cu/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 |
InChI 键 |
JMRJRCGXPDVLIZ-UHFFFAOYSA-L |
规范 SMILES |
C(=O)([O-])[O-].[Cu+].[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)
![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
